2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol
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Overview
Description
2,2’-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol is a complex organic compound featuring a pyridine ring, an ethyl bridge, and two phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol typically involves the reaction of 2-(pyridin-2-yl)ethylamine with formaldehyde and phenol under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,2’-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives using reducing agents such as sodium borohydride.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Nitro, sulfo, or halo derivatives of the original compound.
Scientific Research Applications
2,2’-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,2’-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities. Additionally, its phenol groups can participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(Ethylenediamine)bis(methylene)]diphenol
- 2,2’-[(Propane-1,3-diylbis(azanediyl))bis(methylene)]diphenol
- 2,2’-[(Butane-1,4-diylbis(azanediyl))bis(methylene)]diphenol
Uniqueness
2,2’-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol is unique due to the presence of the pyridine ring, which enhances its coordination ability and potential biological activities. The ethyl bridge also provides flexibility in its molecular structure, allowing for diverse interactions with other molecules .
Properties
CAS No. |
123641-24-7 |
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Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[[(2-hydroxyphenyl)methyl-(2-pyridin-2-ylethyl)amino]methyl]phenol |
InChI |
InChI=1S/C21H22N2O2/c24-20-10-3-1-7-17(20)15-23(14-12-19-9-5-6-13-22-19)16-18-8-2-4-11-21(18)25/h1-11,13,24-25H,12,14-16H2 |
InChI Key |
YCMNRTYEQWCLFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CCC2=CC=CC=N2)CC3=CC=CC=C3O)O |
Origin of Product |
United States |
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